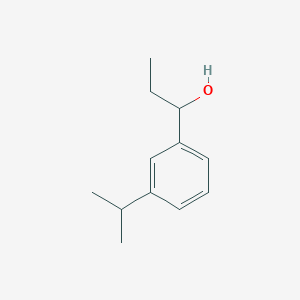

1-(3-iso-Propylphenyl)-1-propanol

Description

1-(3-iso-Propylphenyl)-1-propanol is a secondary alcohol featuring a propanol backbone (three-carbon chain with a hydroxyl group on the terminal carbon) substituted at the first carbon with a 3-iso-propylphenyl group. The iso-propyl substituent (-CH(CH₃)₂) at the meta position of the aromatic ring introduces steric bulk and electron-donating inductive effects. This compound is of interest in organic synthesis and materials science due to its unique physicochemical properties, which arise from the interplay of the aromatic ring’s electronic environment and the branched alkyl substituent’s steric influence.

Properties

IUPAC Name |

1-(3-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-12(13)11-7-5-6-10(8-11)9(2)3/h5-9,12-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIZWGHNYGSPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-iso-Propylphenyl)-1-propanol can be synthesized through several synthetic routes:

Friedel-Crafts Alkylation: This method involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate undergoes further alkylation to introduce the isopropyl group.

Reductive Amination: This involves the reaction of 3-iso-propylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The resulting imine is reduced to form the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure high efficiency and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-iso-Propylphenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3-iso-Propylphenyl)-1-propanone, using oxidizing agents such as chromyl chloride (CrO2Cl2) or potassium permanganate (KMnO4).

Reduction: Reduction of the compound can yield 1-(3-iso-Propylphenyl)-1-propane, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Chromyl chloride (CrO2Cl2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution Reactions: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

Oxidation: 1-(3-iso-Propylphenyl)-1-propanone

Reduction: 1-(3-iso-Propylphenyl)-1-propane

Substitution Reactions: Nitro derivatives, sulfonic acid derivatives, halogenated derivatives

Scientific Research Applications

1-(3-iso-Propylphenyl)-1-propanol has various applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-iso-Propylphenyl)-1-propanol exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between 1-(3-iso-Propylphenyl)-1-propanol and analogous compounds:

Physicochemical Properties

Boiling and Melting Points

- This compound: Expected to exhibit a higher boiling point (~250–270°C estimated) compared to methyl or ethyl derivatives due to increased molecular weight and branching (reduced volatility). Melting point is likely lower than linear analogs due to hindered crystal packing .

- 1-(4-Methylphenyl)-1-propanol: Lower boiling point (~200–220°C estimated) due to smaller substituent and molecular weight.

- 1-(Pentafluorophenyl)-1-propanol: Exceptionally high boiling point (>300°C estimated) due to strong intermolecular dipole interactions from fluorine atoms .

Acidity (pKa)

- The hydroxyl group’s acidity is influenced by substituent electronic effects: Electron-donating groups (iso-propyl, ethyl, methyl): Raise pKa (less acidic). For example, this compound likely has a pKa ~16–18, comparable to unsubstituted 1-propanol (pKa ~16.1) . Electron-withdrawing groups (fluorine): Lower pKa (more acidic). (R)-1-(4-Fluorophenyl)-1-propanol has an estimated pKa ~14–15 due to fluorine’s inductive effect .

Hydrogen Bonding and Solubility

- Hydrogen Bonding: All propanols exhibit intermolecular hydrogen bonding, but electron-withdrawing substituents (e.g., fluorine) reduce H-bond strength compared to alkyl-substituted analogs .

- Solubility: this compound: Low water solubility (<1 mg/mL estimated) due to hydrophobicity of the iso-propyl group. Fluorinated Derivatives: Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) due to dipole interactions .

Biological Activity

1-(3-iso-Propylphenyl)-1-propanol, also known as isopropylphenylpropanol, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H18O

- Molecular Weight : 182.27 g/mol

- IUPAC Name : 1-(3-isopropylphenyl)propan-1-ol

This compound features an isopropyl group attached to a phenyl ring, contributing to its unique steric and electronic properties, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to influence:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds.

- Receptor Modulation : It can modulate the activity of receptors, affecting signaling pathways within cells.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound in various models:

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

- Antioxidant Activity : The compound showed significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models.

Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model. The results indicated a reduction in paw edema by approximately 40% compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions.

| Parameter | Control Group | Treatment Group (Isopropylphenylpropanol) |

|---|---|---|

| Paw Edema Reduction (%) | 0% | 40% |

| Cytokine Levels (pg/mL) | IL-6: 100 | IL-6: 60 |

| TNF-alpha: 80 | TNF-alpha: 50 |

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The IC50 value was determined to be 25 µg/mL, indicating a strong ability to neutralize free radicals.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.